5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione

Description

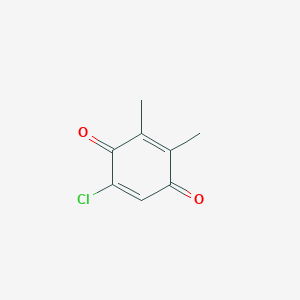

5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is a halogenated cyclohexadienedione derivative with a bicyclic structure featuring two ketone groups at positions 1 and 4, methyl substituents at positions 2 and 3, and a chlorine atom at position 5. Its molecular formula is C₈H₇ClO₂, with a calculated molecular weight of 172.61 g/mol. The chlorine atom likely enhances electrophilic reactivity, while the methyl groups contribute to steric effects, influencing solubility and intermolecular interactions.

Properties

CAS No. |

40967-77-9 |

|---|---|

Molecular Formula |

C8H7ClO2 |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

5-chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C8H7ClO2/c1-4-5(2)8(11)6(9)3-7(4)10/h3H,1-2H3 |

InChI Key |

XQZPZKPEWGKVJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 2,3-dimethylcyclohexa-2,5-diene-1,4-dione. This reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed at room temperature and monitored until the desired level of chlorination is achieved .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of chlorine gas to a solution of 2,3-dimethylcyclohexa-2,5-diene-1,4-dione in an appropriate solvent, such as dichloromethane, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

Oxidation: The major product is the corresponding quinone.

Reduction: The major product is the hydroquinone derivative.

Substitution: The major products depend on the nucleophile used; for example, substitution with an amine yields an amino derivative.

Scientific Research Applications

5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cell damage. The molecular targets include enzymes and proteins involved in cellular respiration and metabolism .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Cyclohexadienedione Derivatives

Biological Activity

5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione (commonly referred to as 5-chloro-dimethylcyclohexadiene-dione) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉ClO₂. Its structure features a chlorinated cyclohexadiene core with two methyl groups and two carbonyl functionalities. The presence of chlorine and methyl substituents plays a crucial role in modulating its biological properties.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties . A study demonstrated that derivatives of similar compounds showed significant cytotoxic effects against various cancer cell lines, including breast cancer cells (AMJ13). The inhibition rates were notably high at concentrations of 40 and 60 µg/ml after 72 hours of exposure, achieving up to 68% growth inhibition . The compound's mechanism appears to involve the induction of apoptosis and disruption of cancer cell proliferation pathways.

Inhibition of Mitochondrial Function

The compound has been shown to target the cytochrome bc1 complex within the mitochondrial electron transport chain. By inhibiting this complex, it disrupts ATP production and induces oxidative stress within cells. Such mechanisms are vital for understanding its potential as an anticancer agent since many cancer therapies exploit mitochondrial dysfunction to trigger cell death.

Case Studies and Experimental Data

A comprehensive analysis was performed on the cytotoxic effects of this compound. The following table summarizes key findings from various studies:

| Study | Cell Line | Concentration (µg/ml) | Inhibition Rate (%) | Duration (hrs) |

|---|---|---|---|---|

| Study A | AMJ13 | 40 | 66 | 72 |

| Study B | AMJ13 | 60 | 68 | 72 |

| Study C | REF | 20 | <10 | 72 |

The data indicates that while higher concentrations effectively inhibit cancer cell growth, lower concentrations show minimal effects on normal cell lines (REF), suggesting selective toxicity towards cancerous cells.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates that modifications to its structure can enhance bioavailability. For instance, the addition of alkyl chains has been proposed to improve solubility and cellular uptake. Understanding these parameters is essential for developing effective therapeutic formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.